molecular formula C13H4ClF6N3S B1436286 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile CAS No. 1823183-37-4

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile

Cat. No. B1436286
M. Wt: 383.7 g/mol
InChI Key: MRNUWFXCKVJUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves the combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The molecular formula of “3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile” is C7H6ClF3N2 . The molecular weight is 210.58 g/mol . The InChI Key is JVQYWHGODHSTAM-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Research on compounds with tri- and tetra-substituted imidazole scaffolds, resembling the structural complexity of the compound , highlights their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is involved in pro-inflammatory cytokine release. Such compounds bind to the adenosine 5'-triphosphate (ATP) pocket of p38 MAP kinase, replacing ATP and showing potential in anti-inflammatory drug design (Scior et al., 2011).

Regioselectivity in Bromination

Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines provide insights into the behavior of pyridine nuclei under certain conditions, which could be relevant when considering the reactivity and potential modifications of the compound of interest for further research applications (Thapa et al., 2014).

Organic Colorimetric and Fluorescent Chemosensors

The application of organic compounds, including those containing pyridine, in the development of chemosensors for detecting various metal ions is an area of significant interest. Such chemosensors could be used for environmental, agricultural, and biological sample analysis, suggesting potential applications of structurally related compounds in sensing technologies (Alharbi, 2022).

Hybrid Catalysts in Synthesis

The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are important for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications, highlights the potential for developing new synthetic methodologies using complex organic molecules similar to the compound (Parmar et al., 2023).

Trifluoromethyl Substituents in Drug Design

The inclusion of trifluoromethyl groups in drug molecules, similar to those in the compound of interest, is noted for modulating pharmacodynamic and pharmacokinetic behaviors of antitubercular agents. This suggests that the compound could have potential applications in drug design and development (Thomas, 1969).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4ClF6N3S/c14-8-1-6(12(15,16)17)5-23-11(8)24-10-2-7(13(18,19)20)4-22-9(10)3-21/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNUWFXCKVJUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4ClF6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-(trifluoromethyl)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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